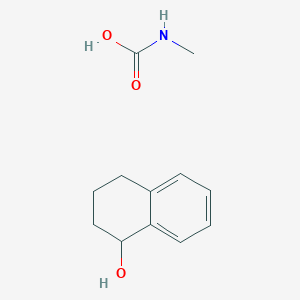![molecular formula C16H18O B14588652 1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene CAS No. 61343-81-5](/img/structure/B14588652.png)
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene is an aromatic organic compound. It is classified as an alkylbenzene and is related to monocyclic monoterpenes. This compound consists of a benzene ring para-substituted with a methyl group and an isopropyl group. It is a naturally occurring compound found in essential oils such as cumin and thyme .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene typically involves electrophilic aromatic substitution reactions. In these reactions, the benzene ring undergoes substitution while retaining its aromaticity. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound can involve the alkylation of toluene with propene. This process is efficient and yields high amounts of the desired product. The reaction conditions typically include the use of a catalyst such as aluminum chloride to facilitate the alkylation process .
化学反応の分析
Types of Reactions
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution is common, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various halogenated derivatives .
科学的研究の応用
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic properties.
作用機序
The mechanism of action of 1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
類似化合物との比較
Similar Compounds
p-Cymene:
p-Methoxydiphenyl ether:
p-Allyltoluene:
Uniqueness
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its presence in essential oils and its various applications in different fields highlight its versatility and importance .
特性
CAS番号 |
61343-81-5 |
|---|---|
分子式 |
C16H18O |
分子量 |
226.31 g/mol |
IUPAC名 |
1-methyl-4-(4-propan-2-ylphenoxy)benzene |
InChI |
InChI=1S/C16H18O/c1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h4-12H,1-3H3 |
InChIキー |
OABXGSVUPMIMMX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


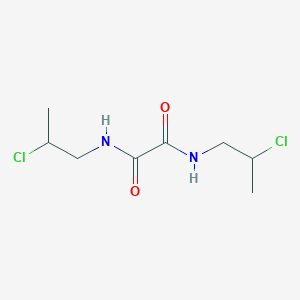
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
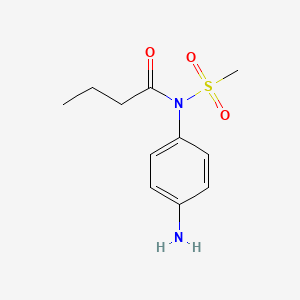
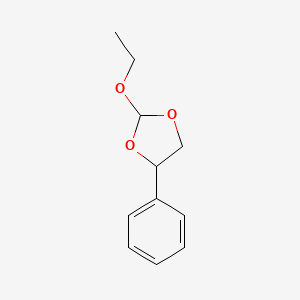
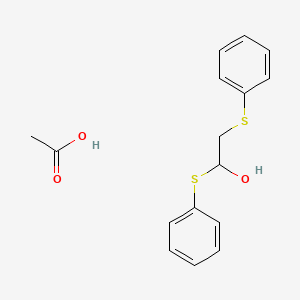
![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)
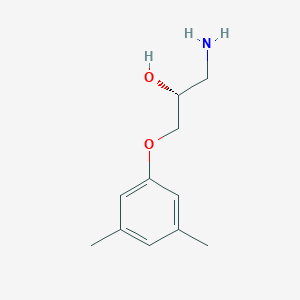
![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)


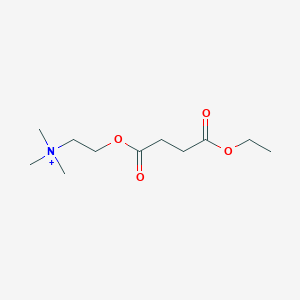
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)

